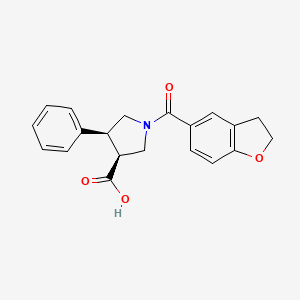![molecular formula C21H32N2O3 B7337328 1-(adamantane-1-carbonyl)-N-[[(2R)-oxolan-2-yl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7337328.png)
1-(adamantane-1-carbonyl)-N-[[(2R)-oxolan-2-yl]methyl]pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Adamantane-1-carbonyl)-N-[[(2R)-oxolan-2-yl]methyl]pyrrolidine-2-carboxamide, also known as AOPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AOPP is a pyrrolidine-based compound that has been synthesized through various methods and has shown promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of 1-(adamantane-1-carbonyl)-N-[[(2R)-oxolan-2-yl]methyl]pyrrolidine-2-carboxamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In addition, this compound has been shown to inhibit the activity of the proteasome, a cellular complex that degrades proteins. This compound has also been shown to activate the unfolded protein response (UPR), a cellular stress response that protects cells from damage.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis. This compound has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of HDACs and the proteasome. In addition, this compound has been shown to prevent neuronal cell death and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-(adamantane-1-carbonyl)-N-[[(2R)-oxolan-2-yl]methyl]pyrrolidine-2-carboxamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. This compound is also relatively easy to synthesize and can be obtained in high yields and purity. However, this compound has some limitations, including its limited water solubility and the need for careful optimization of reaction conditions to obtain high yields and purity.
Zukünftige Richtungen
Several future directions for 1-(adamantane-1-carbonyl)-N-[[(2R)-oxolan-2-yl]methyl]pyrrolidine-2-carboxamide research include further studies on its mechanism of action, optimization of synthesis methods to improve yield and purity, and the development of this compound-based therapeutics for various diseases. In addition, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to determine its potential as a therapeutic agent.
Synthesemethoden
1-(adamantane-1-carbonyl)-N-[[(2R)-oxolan-2-yl]methyl]pyrrolidine-2-carboxamide can be synthesized through various methods, including the reaction of adamantane-1-carbonyl chloride with N-[(2R)-oxolan-2-yl]methylpyrrolidine-2-carboxamide in the presence of a base. Other methods include the reaction of adamantane-1-carboxylic acid with N-[(2R)-oxolan-2-yl]methylpyrrolidine-2-carboxamide in the presence of a coupling agent. The synthesis of this compound is a multi-step process that requires careful optimization of reaction conditions to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-(adamantane-1-carbonyl)-N-[[(2R)-oxolan-2-yl]methyl]pyrrolidine-2-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines. This compound has also been studied for its neuroprotective effects and has been shown to prevent neuronal cell death in models of Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(adamantane-1-carbonyl)-N-[[(2R)-oxolan-2-yl]methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3/c24-19(22-13-17-3-2-6-26-17)18-4-1-5-23(18)20(25)21-10-14-7-15(11-21)9-16(8-14)12-21/h14-18H,1-13H2,(H,22,24)/t14?,15?,16?,17-,18?,21?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJYRBREVVBSKE-PLEAICHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C23CC4CC(C2)CC(C4)C3)C(=O)NCC5CCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](OC1)CNC(=O)C2CCCN2C(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[[(1R,2R)-2-(2,4-dichlorophenyl)cyclopropyl]methyl]-3-(3-hydroxy-4-methoxy-3-methylbutyl)urea](/img/structure/B7337245.png)
![methyl 4-[[methyl-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]carbamoyl]amino]methyl]benzoate](/img/structure/B7337250.png)
![(1R,9R)-N-(8-methylimidazo[1,2-a]pyridin-6-yl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboxamide](/img/structure/B7337255.png)
![(3aR,6aS)-N-[(4-cyano-3-fluorophenyl)methyl]-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-1-carboxamide](/img/structure/B7337256.png)
![(2R,6S)-N-(2-pyridin-3-yloxan-4-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-4-carboxamide](/img/structure/B7337266.png)
![methyl 2-methoxy-4-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]carbamoylamino]benzoate](/img/structure/B7337267.png)
![(1R,2R)-2-(3-chlorophenyl)-N-[[1-(2-hydroxypropyl)piperidin-4-yl]methyl]-N-methylcyclopropane-1-carboxamide](/img/structure/B7337275.png)
![(3R)-3-(3-bromophenyl)-3-[(4,4-difluorocyclohexanecarbonyl)amino]propanoic acid](/img/structure/B7337283.png)
![[(1R,2R)-2-pyridin-3-ylcyclopropyl]-(2-thiophen-3-ylmorpholin-4-yl)methanone](/img/structure/B7337286.png)


![(1R,2R)-2-(3-chlorophenyl)-N-[4-[(2,5-dioxoimidazolidin-4-yl)methyl]phenyl]cyclopropane-1-carboxamide](/img/structure/B7337304.png)
![[(1R,2R)-2-(3-chlorophenyl)cyclopropyl]-(3-methoxy-3-methylazetidin-1-yl)methanone](/img/structure/B7337309.png)
![(1R,2R)-2-(3-chlorophenyl)-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7337324.png)
